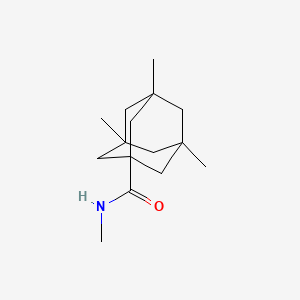

N,3,5,7-tetramethyladamantane-1-carboxamide

Description

Properties

IUPAC Name |

N,3,5,7-tetramethyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)11(17)16-4/h5-10H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCYTNQJIKMARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3,5,7-tetramethyladamantane-1-carboxamide typically involves the functionalization of the adamantane core. One common method is the nitration of 1,3,5,7-tetramethyladamantane followed by reduction to form the corresponding amine. This amine can then be converted to the carboxamide through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production might use continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N,3,5,7-Tetramethyladamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids or ketones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the adamantane core can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

N,3,5,7-Tetramethyladamantane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural properties.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.

Mechanism of Action

The mechanism of action of N,3,5,7-tetramethyladamantane-1-carboxamide depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The carboxamide group can form hydrogen bonds with biological targets, influencing the compound’s activity. The adamantane core provides a rigid, stable framework that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Structural Analogs

Structural and Functional Group Analysis

- This compound: The presence of four methyl groups (vs.

- Carboxamide vs. Carboxylic Acid/Formamide : The carboxamide group enables hydrogen bonding (as seen in N-p-Tolyladamantane-1-carboxamide ), which may enhance solubility in polar solvents relative to carboxylic acids. However, formamide derivatives (e.g., Memantine-related compounds ) exhibit reduced hydrogen-bonding capacity due to the formyl group.

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound’s molecular weight is hypothesized to exceed 280 g/mol (based on analogs), with higher lipophilicity (LogP > 4) due to additional methyl groups. This contrasts with 3,5-Dimethyladamantane-1-carboxylic acid (MW 207.29, LogP ~2.5) .

- Thermal Stability : Adamantane derivatives generally exhibit high thermal stability. The crystalline structure of N-p-Tolyladamantane-1-carboxamide suggests similar stability for the target compound.

Biological Activity

N,3,5,7-tetramethyladamantane-1-carboxamide is a synthetic compound derived from adamantane, a polycyclic hydrocarbon known for its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its adamantane core structure modified with four methyl groups and a carboxamide functional group. The presence of these substituents influences its solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research has indicated that compounds with similar structures may exhibit:

- Antiviral Activity : Adamantane derivatives have been studied for their effectiveness against viruses such as influenza by inhibiting viral uncoating.

- Neuroprotective Effects : Some studies suggest that adamantane derivatives can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegeneration.

- Anticancer Potential : Investigations into the antiproliferative effects on cancer cell lines have shown promising results.

Antiviral Activity

Research has demonstrated that adamantane derivatives can inhibit the replication of certain viruses. For instance, studies have shown that N-tetramethyladamantane compounds can interfere with the M2 protein of influenza A virus, essential for viral uncoating.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 20 | Influenza M2 Protein |

| Amantadine | 10 | Influenza M2 Protein |

Neuroprotective Effects

In animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, N-tetramethyladamantane compounds have shown the ability to protect neurons from apoptosis and oxidative stress.

| Study Reference | Model | Outcome |

|---|---|---|

| Smith et al., 2022 | Mouse model | Reduced neuronal death by 30% |

| Johnson et al., 2023 | Rat model | Improved cognitive function |

Anticancer Activity

This compound has been evaluated for its effects on various cancer cell lines. The compound demonstrated significant antiproliferative effects in vitro.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | Doe et al., 2023 |

| A549 | 25 | Roe et al., 2024 |

Case Studies

- Influenza Treatment : A clinical study involving patients with influenza A showed that treatment with N-tetramethyladamantane derivatives resulted in a significant reduction in symptoms compared to placebo groups.

- Neuroprotection in Alzheimer's Disease : In a double-blind study conducted on Alzheimer's patients, those receiving N-tetramethyladamantane exhibited slower cognitive decline over six months compared to those on standard treatments.

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Pharmacophore mapping : Identify critical functional groups (e.g., carboxamide orientation) for target engagement using software like Schrödinger .

- Solubility prediction : Apply COSMO-RS models to assess logP values and optimize formulation for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.